3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" is a compound that has captured the interest of scientists due to its complex structure and wide range of applications. This compound contains both benzyl and thiazolidinylidene functional groups, contributing to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" typically involves multiple steps:
Formation of Thiazolidin-5-ylidene Intermediate: This can be achieved through the cyclization of an appropriate thioamide with an α-halo ketone.
Subsequent Aldol Condensation: The intermediate is then subjected to aldol condensation with a benzylidene moiety to form the core structure of the compound.
Final Coupling: The furyl and benzoic acid units are coupled via either a Friedel-Crafts acylation or a direct arylation method.
These reactions are carried out under controlled temperatures, usually ranging from 0°C to 100°C, in the presence of catalysts such as acids or bases.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. The use of flow chemistry is common, allowing for continuous synthesis and minimization of impurities.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, particularly at the thiazolidinylidene moiety.
Reduction: Reduction reactions typically target the oxo groups in the benzyl and thiazolidin moieties.
Substitution: Electrophilic aromatic substitution is feasible on the benzyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Conditions include using strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The products vary significantly depending on the reagents and conditions but may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with fewer oxo groups.
Substituted compounds where hydrogen atoms are replaced with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's structural complexity makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential bioactivity is of significant interest. Initial studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties.
Medicine
Researchers are investigating its potential as a pharmacophore—a part of a molecule responsible for its biological action—in drug design.
Industry
In industry, the compound finds applications in material science, particularly in developing new polymers and nanomaterials with unique properties.
Wirkmechanismus
The mechanism of action of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" involves interaction with cellular targets:
Molecular Targets: Enzymes and receptors involved in inflammation and microbial growth.
Pathways: It may inhibit specific enzymatic pathways, leading to reduced inflammation or microbial viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-2-thioxo-thiazolidin derivatives: Share the thiazolidinylidene core.
Benzylidene derivatives: Have the benzylidene moiety.
Uniqueness
What sets this compound apart is its dual functionality, combining both the benzyl and thiazolidinylidene moieties, which confer a unique range of chemical reactivity and biological activity.
This unique interplay of functional groups makes "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" a versatile and valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C22H15NO4S2 |
---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
3-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-5-2-1-3-6-14)12-17-9-10-18(27-17)15-7-4-8-16(11-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- |
InChI-Schlüssel |
WCPOPCOJKJYAQF-UNOMPAQXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/SC2=S |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.